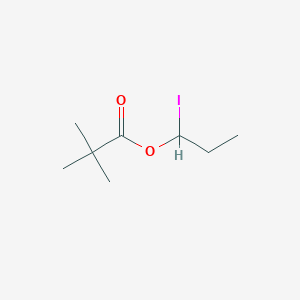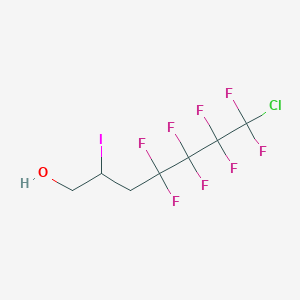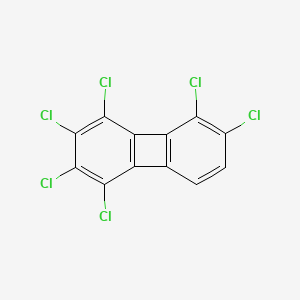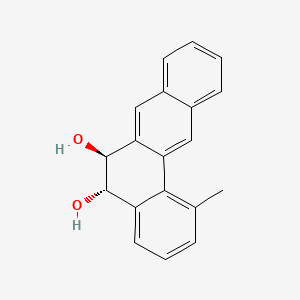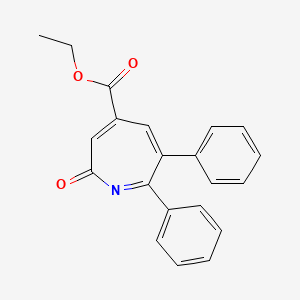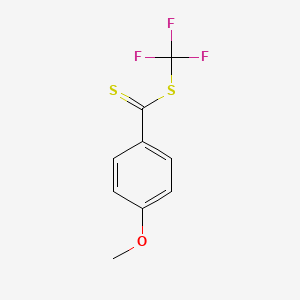
Trifluoromethyl 4-methoxybenzene-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a carbodithioate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Trifluoromethyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
科学的研究の応用
Trifluoromethyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Trifluoromethyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbodithioate group can participate in redox reactions and form coordination complexes with metal ions. These interactions can modulate the compound’s biological activity and chemical reactivity.
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: Lacks the methoxy and carbodithioate groups, resulting in different reactivity and applications.
4-Methoxybenzene-1-carbodithioate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Trifluoromethyl 4-methoxybenzene: Lacks the carbodithioate group, altering its redox properties and coordination chemistry.
Uniqueness
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is unique due to the combination of its trifluoromethyl, methoxy, and carbodithioate groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and redox activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
105501-64-2 |
|---|---|
分子式 |
C9H7F3OS2 |
分子量 |
252.3 g/mol |
IUPAC名 |
trifluoromethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H7F3OS2/c1-13-7-4-2-6(3-5-7)8(14)15-9(10,11)12/h2-5H,1H3 |
InChIキー |
PVPXRXRTWVPWEM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=S)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


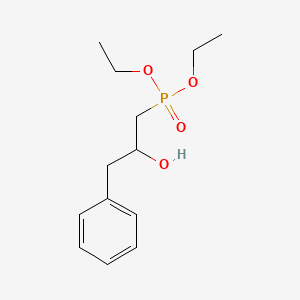
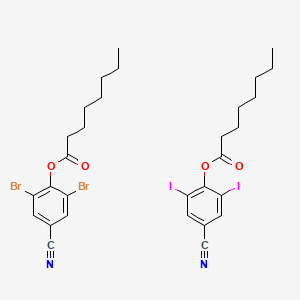
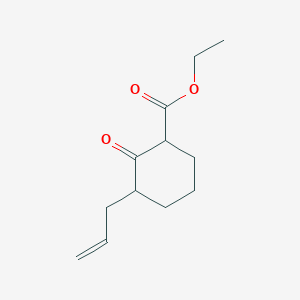
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
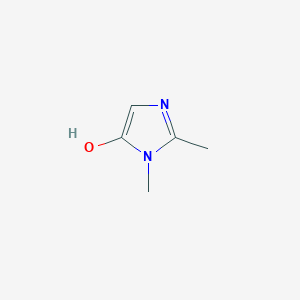
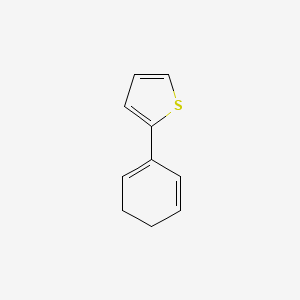
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
